5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene
Description
5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at positions 1 and 3, an ethenyl group at position 5, and a 4-fluorophenyl ethynyl moiety at position 2. Its molecular formula is C₁₇H₉F₅, with a molar mass of 308.25 g/mol . The ethynyl linkage between the central benzene and the 4-fluorophenyl group introduces rigidity, while the ethenyl substituent may contribute to π-conjugation and reactivity.
Properties
CAS No. |
797047-47-3 |
|---|---|
Molecular Formula |
C16H9F3 |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
5-ethenyl-1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H9F3/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(17)7-4-12/h2-4,6-7,9-10H,1H2 |
InChI Key |
QPROYQXKKZWWME-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between the ethenyl and fluorophenyl groups. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Cores
a. Chalcone Derivatives
Several fluorophenyl-containing chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) share structural motifs with the target compound. These derivatives exhibit dihedral angles between the central benzene and fluorophenyl rings ranging from 7.14° to 56.26° , influencing their planarity and electronic properties . In contrast, the ethynyl linkage in 5-ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene likely enhances rigidity, reducing rotational freedom compared to the single-bonded chalcone systems.
b. 5-Bromo-1,3-difluoro-2-[(R)-3-methylpentyl]benzene This brominated analogue (C₁₂H₁₄BrF₂) replaces the ethynyl and ethenyl groups with a branched alkyl chain.
Ethynyl-Linked Aromatics
a. 5-[(Z)-2-Fluoro-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
This resveratrol analogue (C₁₄H₁₁FO₃) shares an ethenyl group but differs in substituents: hydroxyl groups replace fluorine atoms, and a Z-configuration fluorostyrene moiety is present . The hydroxyl groups enhance solubility in polar solvents, whereas the target compound’s fluorine substituents increase hydrophobicity and electron-withdrawing effects.
b. Benzene, 5-ethenyl-1,3-difluoro-2-[[4-(trifluoromethyl)phenyl]ethynyl] A close structural relative (C₁₇H₉F₅), this compound replaces the 4-fluorophenyl group with a 4-(trifluoromethyl)phenyl ethynyl moiety.
Fluorinated Triazole Derivatives
Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (C₂₉H₂₀F₂N₃O₃S) feature triazole cores with fluorophenyl substituents. These derivatives are synthesized via nucleophilic substitution with α-halogenated ketones , contrasting with the likely transition-metal-catalyzed synthesis of the ethynyl-linked target compound.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Synthetic Challenges : Ethynyl-linked fluorinated aromatics often require palladium-catalyzed couplings, whereas triazole derivatives (e.g., ) employ simpler nucleophilic substitutions.
- Fluorination Impact : Fluorine substituents improve thermal stability and reduce electron density, making the compound suitable for high-performance materials .
Biological Activity
5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene (CAS No. 797047-47-3) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene is C16H9F3, with a molecular weight of approximately 258.238 g/mol. The compound features a complex structure characterized by multiple fluorine substituents which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H9F3 |
| Molecular Weight | 258.238 g/mol |
| CAS Number | 797047-47-3 |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of fluorinated benzene compounds have shown efficacy against various cancer cell lines. A study demonstrated that 5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
In vitro studies on human cancer cell lines (e.g., HeLa and A549) revealed that the compound exhibited an IC50 value indicating effective cytotoxicity. The mechanism was associated with the modulation of apoptotic pathways, specifically through the activation of caspase enzymes and the downregulation of anti-apoptotic proteins such as Bcl-2.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Kinases: Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
- Interference with DNA Replication: The presence of fluorine atoms may enhance the binding affinity to DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that fluorinated compounds can induce oxidative stress in cancer cells, leading to increased apoptosis.
Research Findings
Recent literature has explored various aspects of this compound's biological activity:
- Antitumor Activity: A comparative analysis with other fluorinated compounds showed that 5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene exhibited superior effectiveness against certain tumor types, particularly in models resistant to conventional therapies.
- Selectivity: The compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
